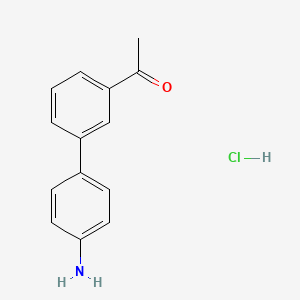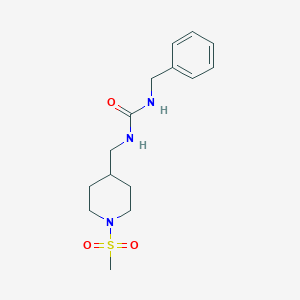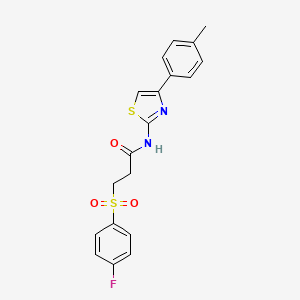
1-phenyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopentane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopentane-1-carboxamide is a chemical compound with potential applications in various fields due to its unique molecular structure. It falls under the category of carboxamide derivatives.
Synthesis Analysis
- Synthesis of similar compounds involves reactions such as catalytic hydrogenation and carbonylation. Nguyen and Ma (2017) describe the selective synthesis of N-(Aminoalkyl/amidino)phenyl naphthalene-1-carboxamides from cyanonaphthamides by catalytic hydrogenation (Nguyen & Ma, 2017).
Molecular Structure Analysis
- The molecular structure of related compounds has been characterized using techniques like X-ray crystallography. Özer et al. (2009) studied a similar compound and its crystallization and molecular conformation using single crystal X-ray diffraction (Özer et al., 2009).
Chemical Reactions and Properties
- Research by Leopoldo et al. (2007) on similar compounds shows that certain substituents can significantly affect receptor affinity and intrinsic activity, indicating a complex interplay of chemical reactions and properties (Leopoldo et al., 2007).
Physical Properties Analysis
- Letcher and Scoones (1982) provided insights into the physical properties such as enthalpies of related compounds, highlighting the importance of understanding the thermodynamic aspects of these molecules (Letcher & Scoones, 1982).
Chemical Properties Analysis
- The chemical properties of such compounds can be explored through their reactivity in various chemical reactions. Yan et al. (2017) described the synthesis of 3-methylene-5-phenyl-1,2,3,4-tetrahydropyridine derivatives, showcasing the diverse reactivity patterns of these molecules (Yan et al., 2017).
科学的研究の応用
Chemoselective Synthesis and Anticoagulant Screening
Chemoselective synthesis techniques have been developed for N-[(Aminoalkyl)phenyl]-1-naphthamides and related compounds, leading to potential anticoagulant applications. These synthesized compounds have shown promising results in screening for their effects on human plasma, indicating their relevance in developing anticoagulant therapies (Nguyen & Ma, 2017).
Conformation and Receptor Ligand Studies
Studies on the conformation of similar tetralin-based compounds have provided insights into their interactions with melatonin receptor subtypes, showing potential for therapeutic applications in treating disorders related to melatonin receptor dysfunction (Gatti, Piersanti, & Spadoni, 2003).
Structure-Activity Relationship in 5-HT7 Receptor Agents
Research into N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides has highlighted their potential as 5-HT7 receptor agents, offering insights into the development of treatments for neurological and psychiatric disorders (Leopoldo et al., 2007).
Selective MT2 Melatoninergic Ligands
The synthesis of tetrahydronaphthalenic analogues has been targeted for selective MT2 melatonin receptor ligands, indicating their potential in sleep disorders and circadian rhythm disruptions (Yous et al., 2003).
Thromboxane A2 Receptor Antagonists
Compounds derived from cyclopentane-1,3-Dione have been identified as potent thromboxane A2 receptor antagonists, suggesting applications in developing antithromboxane therapies for cardiovascular diseases (Wang et al., 2014).
作用機序
Target of Action
The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with various receptors due to the presence of the indole nucleus . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting potential targets for this compound.
Mode of Action
Based on the biological activities of similar indole derivatives , it can be hypothesized that the compound may interact with its targets, leading to changes in cellular processes. The specific changes would depend on the nature of the target and the type of interaction.
Biochemical Pathways
Indole derivatives have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Therefore, it’s possible that this compound could affect multiple pathways, leading to diverse downstream effects.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it’s possible that this compound could have diverse effects at the molecular and cellular levels.
将来の方向性
特性
IUPAC Name |
1-phenyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO/c24-21(22(15-6-7-16-22)18-11-2-1-3-12-18)23-20-14-8-10-17-9-4-5-13-19(17)20/h1-5,9,11-13,20H,6-8,10,14-16H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPALUINQRFAWFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3CCCC4=CC=CC=C34 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(4-bromophenyl)-5-phenyl-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2488280.png)

![Ethyl 4-[[7-[(2-chloro-6-fluorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]methyl]piperazine-1-carboxylate](/img/structure/B2488282.png)

![1,3-dibutoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2488284.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2488286.png)
![6-{[(4-Fluorophenyl)(methyl)amino]sulfonyl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B2488289.png)
![(1S)-1-[3-(Trifluoromethyl)cyclohexyl]ethanamine](/img/structure/B2488290.png)
![2-[[(3alpha,5beta,6beta,7alpha)-3,6,7-Trihydroxy-24-oxocholan-24-yl]amino]-ethanesulfonicacid,monosodiumsalt](/img/structure/B2488291.png)
![N-(benzo[d]thiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide](/img/structure/B2488294.png)


![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2488298.png)
